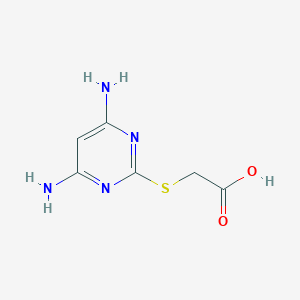
2-(苄基硫基)-1H-苯并咪唑
概述
描述
2-(Benzylthio)-1H-benzimidazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by a benzimidazole core with a benzylthio substituent at the second position. Its unique structure imparts a range of chemical and biological properties, making it a valuable subject of study in medicinal chemistry, agrochemicals, and material science.
科学研究应用
2-(Benzylthio)-1H-benzimidazole has a wide range of applications in scientific research:
作用机制
Target of Action
Benzimidazole derivatives have been reported to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes . The specific mode of action would depend on the nature of the target and the specific structural features of the benzimidazole derivative.
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good tissue penetration and permeability, which can contribute to their bioavailability .
Result of Action
Benzimidazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antifungal, and antitumor activities .
生化分析
Cellular Effects
The effects of 2-(Benzylthio)-1H-benzimidazole on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In non-cancerous cells, 2-(Benzylthio)-1H-benzimidazole can modulate cell proliferation and differentiation, highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 2-(Benzylthio)-1H-benzimidazole exerts its effects through various mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, the compound’s interaction with tyrosine kinases results in the inhibition of phosphorylation events critical for cell signaling . Additionally, 2-(Benzylthio)-1H-benzimidazole can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These molecular interactions contribute to the compound’s ability to modulate cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzylthio)-1H-benzimidazole can change over time due to its stability and degradation. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to 2-(Benzylthio)-1H-benzimidazole can lead to gradual degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 2-(Benzylthio)-1H-benzimidazole in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, 2-(Benzylthio)-1H-benzimidazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
2-(Benzylthio)-1H-benzimidazole is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I metabolism, the compound undergoes oxidation and reduction reactions, primarily mediated by cytochrome P450 enzymes. These reactions introduce hydrophilic groups, making the compound more water-soluble. In phase II metabolism, 2-(Benzylthio)-1H-benzimidazole undergoes conjugation reactions, such as glucuronidation and sulfation, further enhancing its solubility and facilitating excretion.
Transport and Distribution
The transport and distribution of 2-(Benzylthio)-1H-benzimidazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via facilitated diffusion and active transport mechanisms. Once inside the cell, 2-(Benzylthio)-1H-benzimidazole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its binding affinity to plasma proteins, which can impact its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(Benzylthio)-1H-benzimidazole is critical for its activity and function . This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The targeting of 2-(Benzylthio)-1H-benzimidazole to specific organelles is mediated by targeting signals and post-translational modifications. For instance, the compound’s localization to the mitochondria can lead to the disruption of mitochondrial function and induction of apoptosis. Understanding the subcellular localization of 2-(Benzylthio)-1H-benzimidazole is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
The synthesis of 2-(Benzylthio)-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with benzyl halides. One common method is a one-pot, two-step synthesis that uses water as the reaction medium, making it an environmentally friendly approach . The reaction conditions often involve the use of potassium hydroxide (KOH) as a base to facilitate the nucleophilic substitution reaction . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
化学反应分析
2-(Benzylthio)-1H-benzimidazole undergoes a variety of chemical reactions, including:
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and catalysts to enhance reaction rates. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2-(Benzylthio)-1H-benzimidazole can be compared with other similar compounds such as:
2-(Benzylthio)benzothiazole: This compound also exhibits antifungal properties but differs in its core structure, which is based on benzothiazole instead of benzimidazole.
2-(Benzylthio)benzo[d]oxazole: Similar in structure but with an oxazole core, this compound has shown better inhibitory effects against certain fungi compared to commercial fungicides.
The uniqueness of 2-(Benzylthio)-1H-benzimidazole lies in its versatile chemical reactivity and broad-spectrum biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-benzylsulfanyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-17-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJINDUSMSVDESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329031 | |
| Record name | 2-benzylthiobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802477 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51290-77-8 | |
| Record name | 2-benzylthiobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)

![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)
![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)
![N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B188007.png)

![6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B188013.png)



![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)
![2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B188020.png)
